3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18-15(20)10-6-12(17-18)5-9-14(19)16-11-3-7-13(8-4-11)23(2,21)22/h3-4,6-8,10H,5,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOYFMDLTHWGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(methylsulfonyl)phenyl)propanamide
- Molecular Formula : C17H19N3O3S
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
Biological Activity Overview
Research indicates that this compound possesses a variety of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar pyridazinone structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. Computational studies suggest that it can bind effectively to these targets, altering their activity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in MDPI, a series of pyridazinone derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxic effects significantly, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(1-methyl-6-oxo-1,6-dihydropyridin-4-yl)piperidine | Pyridazinone derivative | Anticonvulsant |
| 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid | Benzoic acid derivative | Antimicrobial |
| N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene carboxamide | Naphthalene derivative | Antitumor |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s dihydropyridazinone core distinguishes it from analogs like 3-(4-bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), which contains a dihydropyrimidinone ring. For example, the dihydropyrimidinone derivative exhibits a triclinic crystal system (space group P1) with distinct bond angles (e.g., C–C–N = 119.3°) , whereas the dihydropyridazinone core in the target compound may favor planar geometry due to conjugation.
Substituent Effects
- Methylsulfonyl Group : The 4-(methylsulfonyl)phenyl group in the target compound is shared with antimalarial agents like 3-(4-(methylsulfonyl)phenyl)-N-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (). This group enhances polarity and may improve pharmacokinetic profiles compared to analogs with chlorophenyl or benzyloxy groups ().
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- The methylsulfonyl group in the target compound is a critical pharmacophore, shared with bioactive analogs in and . Its absence in compounds correlates with lower activity scores.
- Crystal data from and highlight how ring systems (dihydropyridazinone vs. dihydropyrimidinone) influence molecular packing and stability.
- Synthetic challenges, such as regioselectivity in palladium-catalyzed reactions (), may apply to the target compound’s preparation.
Q & A
Basic: What are the standard synthetic pathways for this compound, and how can intermediates be characterized?
Answer:
The synthesis of this compound likely involves multi-step reactions, including:
- Core formation : Constructing the pyridazinone ring via cyclization of dihydroxy precursors under acidic or basic conditions.
- Sulfonamide coupling : Reacting the pyridazinone intermediate with 4-(methylsulfonyl)aniline using coupling agents like HBTU or DCC in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates, followed by recrystallization for final product purity.
Characterization : - FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups.
- NMR : Use ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., methyl groups at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
Basic: What spectroscopic and computational methods are essential for structural validation?
Answer:
- Experimental techniques :
- 1D/2D NMR : Assign proton environments (e.g., NOESY for spatial proximity analysis) and heteronuclear correlations (HSQC, HMBC) for carbon connectivity .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).
- Computational validation :
Advanced: How can reaction yield be optimized using computational modeling?
Answer:
- Reaction path screening : Use quantum chemical software (e.g., Gaussian, CP2K) to model transition states and identify low-energy pathways for key steps like cyclization or coupling .
- Solvent optimization : Predict solvent effects (polar aprotic vs. protic) using COSMO-RS simulations to enhance solubility and reduce side reactions.
- Catalyst design : Screen catalysts (e.g., Pd or Cu complexes) via molecular docking or machine learning models to improve regioselectivity .
Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- Multi-technique cross-validation :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers causing split peaks) by acquiring spectra at 25°C and 50°C .
- X-ray crystallography : Resolve tautomeric or conformational ambiguities via single-crystal diffraction (e.g., triclinic crystal system parameters: a = 7.147 Å, α = 118.5°) .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
Advanced: What experimental designs are critical for evaluating bioactivity against therapeutic targets?
Answer:
- Target selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) based on structural similarity to sulfonamide-containing inhibitors .
- Assay design :
- Control experiments : Include positive controls (e.g., celecoxib for COX-2) and assess off-target effects using proteome-wide activity-based profiling .
Advanced: What reactor design principles apply to scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Continuous flow reactors : Optimize residence time and mixing efficiency to prevent intermediate degradation (e.g., <5 seconds for unstable intermediates) .
- Temperature/pH control : Use jacketed reactors with real-time monitoring (e.g., PAT tools) to maintain ±1°C accuracy during exothermic steps like sulfonamide coupling .
- Catalyst immobilization : Employ fixed-bed reactors with heterogenized catalysts (e.g., Pd on Al₂O₃) to enhance recyclability and reduce metal leaching .
Advanced: How can metabolic stability and toxicity be assessed preclinically?
Answer:
- In vitro ADME :
- In silico toxicity :
- QSAR models : Predict hepatotoxicity (e.g., Derek Nexus) and mutagenicity (e.g., Ames test simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
